S-Methyldihydroziprasidone

Description

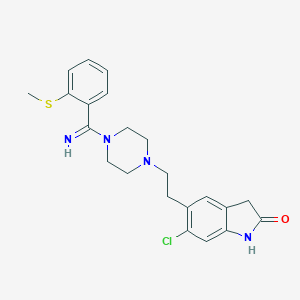

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-[2-[4-(2-methylsulfanylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUDBVVEHOSVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194280-91-6 | |

| Record name | S-Methyl-dihydroziprasidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194280916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-METHYL-DIHYDROZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT78NQS9NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymology of S Methyldihydroziprasidone Formation

Elucidation of Precursor and Intermediate Compounds

The biotransformation of ziprasidone (B1663615) to S-Methyldihydroziprasidone is not a direct conversion but proceeds through a critical intermediate metabolite.

The initial step in the primary metabolic pathway of ziprasidone is its conversion to Dihydroziprasidone. nih.govresearchgate.net This conversion is achieved through the reductive cleavage of the N-S bond within the benzisothiazole ring of the ziprasidone molecule. nih.govresearchgate.net Dihydroziprasidone then serves as the direct precursor to this compound. nih.govclinpgx.org The subsequent step in the sequence is the methylation of the thiophenol group on the Dihydroziprasidone molecule, a reaction catalyzed by the enzyme thiol methyltransferase, to yield the final this compound metabolite. nih.govnih.govclinpgx.org Studies have shown that this pathway is also reversible, as incubating Dihydroziprasidone in cytosol can lead to the formation of ziprasidone. nih.gov

Enzymatic Mechanisms Governing Biotransformation

The conversion process is governed by specific enzymatic activities, with aldehyde oxidase playing a central role in the initial reductive step.

The reductive reaction that transforms ziprasidone into Dihydroziprasidone is primarily catalyzed by the cytosolic enzyme, aldehyde oxidase. researchgate.netnih.govnih.gov This enzyme accounts for the majority of ziprasidone's metabolism. researchgate.net In addition to the enzymatic process, research indicates that a chemical reduction component involving glutathione (B108866) can also readily yield Dihydroziprasidone, even without enzymatic action. nih.govpsychopharmacologyinstitute.com

While aldehyde oxidase (AOX) is identified as the key enzyme in the reductive metabolism of ziprasidone, the specific human isoforms responsible for this reaction are not extensively detailed in current research literature. researchgate.netnih.gov AOX is a member of the molybdoflavoenzyme family, which also includes xanthine (B1682287) oxidase. nih.gov It is known to metabolize various drugs through both oxidation and reduction reactions. nih.gov However, further studies are needed to characterize the specific contributions of different AOX isoforms to the formation of Dihydroziprasidone.

In vitro studies using human liver cytosol have characterized the kinetic parameters for the enzymatic reduction of ziprasidone to Dihydroziprasidone. The reaction was found to be saturable, supporting its enzyme-catalyzed nature. nih.gov The subsequent methylation of Dihydroziprasidone, catalyzed by thiol methyltransferase in human liver microsomes, has also been characterized. nih.gov

| Reaction | Enzyme | Parameter | Value | Source |

|---|---|---|---|---|

| Ziprasidone → Dihydroziprasidone | Aldehyde Oxidase | KM | 3.9 µM | nih.gov |

| Ziprasidone → Dihydroziprasidone | Aldehyde Oxidase | Vmax | 0.24 nmol/min/mg protein | nih.gov |

| Dihydroziprasidone → this compound | Thiol Methyltransferase | KM | 14 µM | nih.gov |

| Dihydroziprasidone → this compound | Thiol Methyltransferase | Vmax | 0.032 nmol/min/mg protein | nih.gov |

The sensitivity of aldehyde oxidase to inhibitors appears to differ between its oxidative and reductive functions. nih.govclinpgx.org An in vitro study assessed 36 compounds known to inhibit human liver aldehyde oxidase-catalyzed oxidation reactions for their potential to block the reductive metabolism of ziprasidone. nih.govclinpgx.org The findings showed that most of these compounds are not inhibitors of this specific reductive pathway. nih.gov

Of the compounds tested, only a few demonstrated any inhibitory effect on the formation of this compound. nih.govclinpgx.org

| Inhibitor | Effect on this compound Formation | Source |

|---|---|---|

| Most known AOX oxidation inhibitors (33 of 36 tested) | No inhibition observed | nih.govclinpgx.org |

| Ketoconazole | Demonstrated some inhibition | nih.govclinpgx.org |

| Ondansetron | Demonstrated some inhibition | nih.govclinpgx.org |

| Tamoxifen | Demonstrated some inhibition | nih.govclinpgx.org |

Contribution of Thiol Methyltransferase in Subsequent Methylation

The final and crucial step in the formation of this compound is the methylation of the dihydroziprasidone intermediate. nih.gov This reaction is catalyzed by the enzyme Thiol Methyltransferase (TMT), also referred to as thiol S-methyltransferase. nih.govclinpgx.org In vitro studies using human liver microsomes have demonstrated this methylation process, which was inhibited by 2,3-dichloro-α-methylbenzylamine, a known inhibitor of TMT, confirming the enzyme's role. nih.gov S-methylation of drugs with thiol-moieties is a significant metabolic pathway that can alter their activity and often leads to detoxification. nih.govbiorxiv.org

Historically, the specific enzymes responsible for TMT activity in drug metabolism were not fully characterized. nih.govnih.gov Recent research has identified two key proteins from the methyltransferase-like (METTL) family, METTL7A and METTL7B, as the primary enzymes responsible for microsomal alkyl thiol methyltransferase activity. nih.govnih.govresearchgate.net These enzymes are now referred to as thiol methyltransferase 1A (TMT1A) and thiol methyltransferase 1B (TMT1B), respectively. nih.gov While direct studies linking these specific isoforms to this compound formation are detailed, their established role in methylating various thiol-containing drugs strongly suggests their involvement in the S-methylation of the dihydroziprasidone intermediate. nih.govbiorxiv.org

Enzymatic methylation reactions universally require a methyl donor, and for the Thiol Methyltransferase-catalyzed formation of this compound, this donor is S-Adenosylmethionine (SAM or AdoMet). nih.govbiorxiv.orgnih.govnih.gov SAM is a crucial molecule that serves as the universal methyl donor for a vast number of methyltransferase enzymes. mdpi.commdpi.com The TMT enzyme facilitates the transfer of a methyl group from SAM to the sulfur atom of the thiophenol group on dihydroziprasidone. nih.govmdpi.comebi.ac.uk This reaction converts dihydroziprasidone into this compound and SAM into S-adenosylhomocysteine (AdoHcy). mdpi.com The methylation of dihydroziprasidone was observed in human liver microsomes specifically in the presence of S-adenosylmethionine. nih.govresearchgate.net

Comparative Metabolic Fluxes of Ziprasidone

Ziprasidone undergoes extensive metabolism in humans, with very little of the original drug being excreted unchanged. researchgate.netnih.govnih.gov Its clearance is divided between two major types of pathways: the reductive pathway leading to this compound and oxidative pathways mediated by cytochrome P450 enzymes. researchgate.netnih.govscispace.com

Quantitative Contribution of Reductive Pathway to Overall Ziprasidone Metabolism

The reductive pathway is the predominant route for ziprasidone metabolism. researchgate.netnih.gov Approximately two-thirds of the metabolic clearance of ziprasidone occurs through this pathway, which involves the initial reduction of the benzisothiazole moiety followed by S-methylation. nih.govresearchgate.netpfizer.com This highlights the significance of this compound as the major metabolite of ziprasidone. nih.govclinpgx.orgresearchgate.net

Differentiation from Cytochrome P450-Mediated Oxidative Pathways (e.g., CYP3A4, CYP1A2)

In contrast to the reductive pathway, the remaining one-third of ziprasidone's metabolic clearance is handled by cytochrome P450 (CYP) enzymes through oxidation. pfizer.comnih.govdrugbank.com The primary isoform involved is CYP3A4, with potential minor contributions from other CYPs. researchgate.netnih.govscispace.com

These oxidative pathways produce different metabolites than the reductive route. researchgate.netnih.govdrugbank.com Key oxidative metabolites include:

Ziprasidone sulfoxide (B87167) researchgate.netnih.govdrugbank.com

Ziprasidone sulfone nih.govdrugbank.com

Metabolites from the oxidative cleavage of the molecule, such as benzisothiazole piperazine (B1678402) (BITP) researchgate.netdrugbank.com

Data Tables

Table 1: Enzyme Kinetic Parameters in this compound Formation

This table presents the kinetic data from in vitro studies on the key enzymatic steps in the metabolic pathway.

| Enzymatic Step | Enzyme | Substrate | KM (µM) | Vmax (nmol/min/mg protein) | Source |

| Reduction | Aldehyde Oxidase | Ziprasidone | 3.9 | 0.24 | nih.gov |

| Methylation | Thiol Methyltransferase | Dihydroziprasidone | 14 | 0.032 | nih.gov |

Table 2: Comparison of Major Ziprasidone Metabolic Pathways

This table contrasts the primary reductive pathway with the secondary oxidative pathways.

| Feature | Reductive Pathway | Oxidative Pathways |

| Primary Enzymes | Aldehyde Oxidase, Thiol Methyltransferase | Cytochrome P450 (mainly CYP3A4) |

| Non-Enzymatic Mediator | Glutathione (GSH) | N/A |

| % of Overall Metabolism | ~67% (two-thirds) | ~33% (one-third) |

| Initial Reaction | Reductive cleavage of N-S bond | Oxidation at sulfur or N-dealkylation |

| Key Metabolites | Dihydroziprasidone, this compound | Ziprasidone sulfoxide, Ziprasidone sulfone |

Compound Index

Identification of Other Minor Metabolic Branches Leading to this compound-Related Compounds

Beyond the principal pathway leading to this compound, further metabolic modifications can occur, resulting in related compounds. One such identified minor metabolic branch involves the subsequent oxidation of this compound itself.

This oxidative reaction results in the formation of S-methyl-dihydro-ziprasidone sulfoxide . nih.govnih.gov This metabolite is formed through the oxidation of the sulfur atom in the S-methyl group of this compound. While the specific enzymes responsible for this sulfoxidation step have not been definitively characterized in the available literature, it represents a further step in the biotransformation of ziprasidone's metabolites.

It is important to contextualize this minor branch within the broader metabolic landscape of ziprasidone. The parent drug undergoes several other metabolic transformations, including N-dealkylation and oxidation of the benzisothiazole sulfur to form ziprasidone sulfoxide and ziprasidone sulfone, which are major circulating metabolites. psychopharmacologyinstitute.comnih.gov The formation of S-methyl-dihydro-ziprasidone sulfoxide is, therefore, one of several subsequent metabolic steps that contribute to the diversity of ziprasidone-related compounds found in vivo.

The following interactive data table summarizes the key enzymatic reactions and their kinetic parameters involved in the formation of this compound.

| Reaction Step | Substrate | Product | Enzyme | Cellular Location | Km (µM) | Vmax (nmol/min/mg protein) |

| Reduction | Ziprasidone | Dihydroziprasidone | Aldehyde Oxidase | Cytosol | 3.9 | 0.24 |

| Methylation | Dihydroziprasidone | This compound | Thiol Methyltransferase | Microsomes | 14 | 0.032 |

Preclinical Pharmacodynamic and Receptor Interaction Profiles of S Methyldihydroziprasidone

In Vitro Receptor Binding Affinities

Specific Ki values, which indicate the binding affinity of a compound for a receptor, are not publicly available for S-Methyldihydroziprasidone across the key receptor families implicated in the action of antipsychotic drugs.

Dopamine (B1211576) Receptor (D2, D3) Interactions

Data on the binding affinity of this compound for dopamine D2 and D3 receptors are not available in the reviewed literature.

Serotonin (B10506) Receptor (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C) Interactions

Specific binding affinities of this compound for the serotonin receptor subtypes 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C have not been reported in the available scientific literature.

Adrenergic Receptor (α1) Interactions

The binding affinity of this compound for α1-adrenergic receptors is not documented in publicly accessible sources.

Histamine (B1213489) (H1) Receptor Interactions

Information regarding the in vitro binding affinity of this compound for the histamine H1 receptor is not available.

Absence of Appreciable Affinity for Cholinergic Muscarinic Receptors

While its parent compound, ziprasidone (B1663615), is known to have negligible affinity for cholinergic muscarinic receptors, specific data confirming this for this compound is not explicitly available.

In Vitro Pharmacological Activity Assessment

A detailed assessment of the in vitro pharmacological activity of this compound, such as its functional agonist, antagonist, or inverse agonist properties at various receptors, is not available in the reviewed literature.

Evaluation of Agonist and Antagonist Activities at Key Receptors

A significant finding from regulatory reviews is the assertion that the metabolites of ziprasidone, including this compound, are considered to be pharmacologically inactive. fda.gov This suggests that in standard preclinical assays, this compound does not exhibit significant agonist or antagonist activity at the key dopamine and serotonin receptors that are primary targets for antipsychotic efficacy. The therapeutic effects of ziprasidone are therefore attributed primarily to the parent compound. fda.govpsychopharmacologyinstitute.com

Electrophysiological Studies: Predictive Assessment of Ion Channel Modulation (e.g., QTc-prolonging effect in vitro)

While considered largely inactive at neurotransmitter receptors, in vitro electrophysiological studies have identified a potential pharmacodynamic effect for this compound. Specifically, testing has revealed that this compound, along with the parent drug ziprasidone and another metabolite, ziprasidone sulphoxide, shares properties that may predict a QTc-prolonging effect. This indicates a potential for interaction with cardiac ion channels, such as the hERG potassium channel. However, it has also been noted in a clinical context that an increase in the serum concentration of this compound was not associated with additional QTc prolongation, suggesting a complex relationship between in vitro findings and clinical outcomes. pharmgkb.org

Comparative Pharmacological Profile with Parent Compound (Ziprasidone) and Other Metabolites

The pharmacological profile of this compound is best understood in comparison to its parent compound, ziprasidone. Ziprasidone is a potent antipsychotic agent with a well-defined and complex receptor interaction profile. fda.govnih.gov

Ziprasidone exhibits high affinity for a range of receptors, functioning as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. fda.gov It also possesses moderate affinity for norepinephrine (B1679862) and serotonin transporters, leading to reuptake inhibition. pharmgkb.orgnih.gov

In stark contrast, its major metabolite, this compound, is considered largely devoid of significant pharmacological activity at these critical receptor and transporter sites. fda.gov The primary metabolic pathway leading to this compound involves a two-step process: initial reduction of ziprasidone, catalyzed by aldehyde oxidase, followed by methylation via thiol methyltransferase. psychopharmacologyinstitute.comfda.gov

While this compound and ziprasidone sulphoxide are major circulating metabolites, their contribution to the therapeutic or adverse effect profile of ziprasidone appears to be minimal, with the notable exception of the potential for QTc interval prolongation identified in in vitro assays. fda.gov The clinical activity of ziprasidone is therefore predominantly attributed to the unchanged parent drug. psychopharmacologyinstitute.com

Advanced Analytical and Methodological Approaches for S Methyldihydroziprasidone Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in the analysis of S-Methyldihydroziprasidone, enabling its separation from the parent drug, ziprasidone (B1663615), and other related metabolites. This separation is a critical prerequisite for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of ziprasidone and its metabolites, including this compound. globalresearchonline.netnih.govresearchgate.net The development of robust HPLC methods involves optimizing various parameters to achieve adequate separation and sensitivity. While specific methods exclusively for this compound are often part of broader analytical methods for ziprasidone and its metabolites, the principles of method validation, including linearity, precision, and accuracy, are universally applied. globalresearchonline.netresearchgate.net

A typical HPLC method for the analysis of ziprasidone and its related compounds employs a reversed-phase column, such as a C18 or C8 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution is often preferred to resolve compounds with different polarities effectively. nih.gov Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the reliability of the analytical data. globalresearchonline.net

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and acetonitrile/methanol |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 250 nm) |

| **Linearity (r²) ** | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

This table presents a summary of typical HPLC parameters used for the analysis of ziprasidone and its metabolites, which are applicable for the quantitative analysis of this compound.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and sensitive quantification of this compound. nih.govnih.gov

Ion-Spray Liquid Chromatography-Mass Spectrometry (LC/MS)

Ion-spray liquid chromatography-mass spectrometry (LC/MS) has been instrumental in the initial identification of this compound as a metabolite of ziprasidone. nih.gov This technique combines the separation power of LC with the mass-analyzing capabilities of MS, allowing for the determination of the molecular weight of the metabolite. The use of ion-spray, a soft ionization technique, helps in preserving the molecular ion, which is crucial for accurate mass determination. Structural elucidation often involves comparing the mass spectra of the metabolite with that of the parent drug and considering plausible metabolic transformations. nih.gov

Tandem Mass Spectrometry (LC/MS/MS) for Metabolite Identification

Tandem mass spectrometry (LC/MS/MS) provides a higher level of confidence in metabolite identification by offering structural information through fragmentation patterns. nih.govnih.govnih.gov In this technique, the molecular ion of the metabolite of interest is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a fingerprint for the molecule. By analyzing these fragments, researchers can deduce the structure of the metabolite. For this compound, LC/MS/MS has been used to confirm its structure, which results from the reductive cleavage of the benzisothiazole ring of ziprasidone followed by S-methylation. nih.govdrugbank.com The fragmentation pattern would show characteristic losses corresponding to the different moieties of the molecule, confirming the site of metabolic modification.

| Technique | Application in this compound Research | Key Findings |

| LC/MS | Initial identification and molecular weight determination. | Confirmed the presence of a metabolite with a mass corresponding to the addition of a methyl group and two hydrogen atoms to ziprasidone. |

| LC/MS/MS | Structural confirmation and differentiation from isomers. | Fragmentation patterns confirm the reductive cleavage of the benzisothiazole ring and subsequent S-methylation. |

This table summarizes the application of mass spectrometry techniques in the study of this compound.

Isotope-Labeling Strategies in Metabolic Tracing Studies

Isotope-labeling is a powerful strategy to trace the metabolic fate of a drug within a biological system. nih.gov In the context of this compound research, studies have utilized radiolabeled ziprasidone to track its metabolism and excretion.

In a key human study, a mixture of ¹⁴C- and ³H-labeled ziprasidone was administered orally to volunteers. nih.gov By monitoring the radioactivity in collected blood, urine, and feces, researchers were able to identify and quantify the various metabolites formed, including this compound. nih.gov This approach unequivocally demonstrated that this compound is a significant human metabolite of ziprasidone. nih.gov The use of stable isotopes, such as ¹³C or ²H (deuterium), in conjunction with mass spectrometry, is another powerful approach for metabolic tracing. nih.gov This method allows for the differentiation of the drug and its metabolites from endogenous compounds, providing clear evidence of metabolic pathways. nih.gov

In Vitro Metabolic Incubation Models for Mechanistic Studies

In vitro metabolic incubation models are essential for elucidating the enzymatic mechanisms responsible for the formation of this compound. nih.govpsychopharmacologyinstitute.comnih.gov These models provide a controlled environment to study the metabolic pathways without the complexities of a whole organism.

Studies have utilized human liver subcellular fractions, such as S9 fractions and microsomes, to investigate the formation of this compound. psychopharmacologyinstitute.comfda.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, was shown to produce this compound from ziprasidone when supplemented with S-adenosylmethionine (SAM), a methyl group donor. nih.gov This finding pointed towards a two-step process: an initial reduction reaction followed by methylation. psychopharmacologyinstitute.com

Further investigations using specific enzyme inhibitors and recombinant enzymes have identified the key players in this metabolic pathway. The initial reductive cleavage of the benzisothiazole ring of ziprasidone is primarily mediated by aldehyde oxidase, a cytosolic enzyme, with a contribution from chemical reduction by glutathione (B108866). psychopharmacologyinstitute.comnih.gov The subsequent methylation of the resulting thiophenol intermediate is catalyzed by thiol methyltransferase. psychopharmacologyinstitute.comnih.gov More advanced in vitro models, such as long-term hepatocyte co-cultures, have also been employed to study the metabolism of ziprasidone and have successfully detected the formation of this compound. sciex.comtechnologynetworks.com

| In Vitro Model | Purpose | Key Enzymes Identified |

| Human Liver S9 Fraction | To identify the subcellular location and cofactors required for this compound formation. | Aldehyde Oxidase, Thiol Methyltransferase |

| Human Liver Microsomes | To investigate the role of cytochrome P450 enzymes. | Primarily involved in oxidative metabolism of ziprasidone, not the formation of this compound. |

| Hepatocyte Co-cultures | To study the formation of metabolites in a more physiologically relevant system. | Confirmed the formation of this compound over time. |

This table outlines the various in vitro models used to study the formation of this compound and the key findings from these studies.

Application of Human Liver Subcellular Fractions (e.g., S9 fraction, Cytosol, Microsomes)

The in vitro metabolism of xenobiotics is predominantly investigated using subcellular hepatic fractions, such as the S9 fraction, cytosol, and microsomes, due to their cost-effectiveness and ease of use compared to whole-cell models like hepatocytes. evotec.com These fractions contain a variety of drug-metabolizing enzymes. evotec.comxenotech.com

The formation of this compound from ziprasidone is a two-step metabolic process. psychopharmacologyinstitute.com The initial reduction of ziprasidone to dihydroziprasidone occurs in the human liver cytosol. nih.gov This reaction is primarily enzymatic, as demonstrated by its prevention through heat inactivation and its saturable kinetics. nih.gov Aldehyde oxidase, a cytosolic enzyme, plays a role in this reduction. nih.govresearchgate.net However, a chemical reduction component also exists, as the reaction can proceed with reduced glutathione in the absence of cytosol. nih.gov

Following the reduction, the methylation of dihydroziprasidone to this compound is observed in human liver microsomes in the presence of S-adenosylmethionine. nih.gov This reaction is catalyzed by the microsomal enzyme thiol methyltransferase. psychopharmacologyinstitute.comnih.gov

In vitro systems like isolated primary hepatocytes, microsomes, and S9 fractions are crucial for understanding drug metabolism. sciex.jp However, they have limitations, such as the rapid decline in the activity of liver-specific enzymes, which can make them unsuitable for long-term studies. sciex.jppsu.edu Despite this, these subcellular fractions are instrumental in identifying and characterizing metabolic pathways. For instance, four major circulating metabolites of ziprasidone, including this compound, were detected after in vitro incubation with human liver microsomes. researchgate.net

Table 1: Role of Human Liver Subcellular Fractions in this compound Formation

| Subcellular Fraction | Precursor | Product | Key Enzymes/Cofactors Involved |

| Cytosol | Ziprasidone | Dihydroziprasidone | Aldehyde Oxidase, Glutathione |

| Microsomes | Dihydroziprasidone | This compound | Thiol methyltransferase, S-adenosylmethionine |

| S9 Fraction | Ziprasidone | This compound | Aldehyde Oxidase, Thiol methyltransferase, S-adenosylmethionine |

Preclinical Ex Vivo and In Vivo Metabolic Profiling Methodologies

Analysis of Circulating Metabolite Levels in Animal Models

The study of circulating metabolites in animal models is a critical component of preclinical drug development. It provides insights into the metabolic fate of a drug and helps to identify any species-specific differences in metabolism. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) systems are powerful tools for detecting a wide diversity of drug metabolites in various animal models. sciex.jp

In the case of ziprasidone, studies have identified several major circulating metabolites in humans, including this compound. nih.govresearchgate.net Comparative in vitro studies using hepatocyte co-cultures from humans, monkeys, and rats have been conducted to understand the translation of metabolic profiles across species. technologynetworks.com

In these studies, this compound was identified as a major metabolite in both monkey and human hepatocyte co-cultures. technologynetworks.com It was also detected in rat hepatocyte co-cultures. technologynetworks.com The identification of common metabolites across species, particularly in systems that can maintain metabolic activity over longer periods, provides greater confidence in the relevance of the animal models for predicting human metabolism. sciex.jptechnologynetworks.com The use of advanced analytical techniques allows for the simultaneous identification and quantification of metabolites, even at low levels, which is crucial for understanding the complete metabolic profile of a drug candidate. sciex.com

Characterization of Excretory Profiles in Preclinical Species (e.g., Fecal Elimination as a Primary Route)

Understanding the routes of elimination of a drug and its metabolites is fundamental to characterizing its pharmacokinetic profile. Studies in preclinical species are essential for determining the primary pathways of excretion, which can include urinary and fecal routes.

For ziprasidone, studies in humans have shown that it is extensively metabolized, with only a small fraction of the administered dose being excreted as the unchanged drug in urine and feces. nih.govfda.gov The majority of the dose is eliminated as metabolites, with approximately 66% being recovered in the feces and about 20% in the urine. psychopharmacologyinstitute.comnih.govfda.gov

The major metabolite, this compound, is primarily eliminated through biliary excretion, which contributes to its significant presence in the feces. hres.cahres.ca This fecal elimination is a key characteristic of the excretory profile of ziprasidone and its metabolites. researchgate.net The characterization of excretory profiles in preclinical species helps to build a comprehensive understanding of the drug's disposition and potential for accumulation.

Structure Activity Relationship Sar and Analog Research for S Methyldihydroziprasidone

Principles of SAR Applied to Metabolites

SAR studies analyze the relationship between a molecule's chemical structure and its biological activity, enabling medicinal chemists to predict how changes to a structure will affect its potency and effects. nih.gov When applied to metabolites like S-Methyldihydroziprasidone, SAR helps to determine which chemical features are responsible for any observed biological interactions.

The structure of this compound contains several functional groups that are key to its chemical properties and potential biological interactions. Functional groups are specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules.

Key functional groups in this compound include:

Dihydro-benzisothiazole moiety: The core heterocyclic system, which differs from the parent compound by the reduction of a C=N bond within the isothiazole (B42339) ring.

Thioether (S-methyl) group: A methyl group attached to the sulfur atom, resulting from the methylation of the thiophenol intermediate.

Piperazine (B1678402) ring: A six-membered ring containing two nitrogen atoms, a common scaffold in pharmacologically active compounds known to influence properties like solubility and receptor binding. researchgate.net

Oxindole (B195798) moiety: A bicyclic structure containing a lactam group.

Chloro-substituent: A chlorine atom attached to the oxindole ring.

The formation of this compound involves the reductive cleavage of the N-S bond in the benzisothiazole ring of ziprasidone (B1663615). drugbank.com This transformation from a planar, aromatic isothiazole ring to a non-planar, saturated dihydro-isothiazole ring significantly alters the molecule's three-dimensional structure and electronic properties. The benzisothiazole ring system in the parent drug, ziprasidone, is understood to be crucial for its pharmacological activity, particularly its antagonist effects at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. researchgate.net

The reduction of this ring system, yielding the dihydro-metabolite, is a major metabolic pathway. google.com Research indicates that ziprasidone's metabolites, in general, are not considered to be active at the D2 and 5-HT2A receptor sites. newdrugapprovals.orgresearchgate.net This suggests that the planarity and specific electronic configuration of the intact benzisothiazole ring are likely essential for high-affinity binding to these primary therapeutic targets. The structural change to a more flexible, non-aromatic dihydro-benzisothiazole ring in this compound likely diminishes or abolishes this specific receptor antagonism.

Following the reduction of the benzisothiazole ring, the resulting thiophenol group of dihydroziprasidone is methylated to form this compound. nih.govresearchgate.net This S-methylation is catalyzed by the enzyme thiol methyltransferase (TMT) and represents a significant modification. nih.govcolab.ws Thiol groups are reactive nucleophiles, and their methylation typically alters a compound's pharmacological activity and metabolic fate. colab.ws

The addition of a methyl group to the thiol has several implications for the molecule's pharmacological profile:

Inactivation: The reactive thiol group is capped, preventing it from forming disulfide bonds with biological targets, a mechanism that can lead to irreversible inhibition.

Altered Polarity: The conversion of a polar thiol (-SH) group to a less polar thioether (-S-CH3) group changes the molecule's solubility and its potential to form hydrogen bonds.

Steric Effects: The addition of the methyl group introduces bulk, which can hinder the molecule from fitting into a receptor's binding pocket in the same way the thiol-containing intermediate might.

Therefore, the S-methylation step is generally considered a detoxification pathway that renders the metabolite less pharmacologically reactive.

Design and Synthesis of this compound Analogs

While research has heavily focused on analogs of the parent drug ziprasidone, the principles of medicinal chemistry can be applied to hypothetically design and synthesize analogs of its metabolite, this compound, to probe specific structural and functional questions.

Rational drug design uses the knowledge of a molecule's structure and activity to create new compounds with desired properties. unimore.itnih.gov Applying these strategies to this compound would involve systematic modifications to its structure.

Table 1: Rational Design Strategies for this compound Analogs

| Structural Component | Modification Strategy | Rationale |

| S-Alkyl Group | Vary the alkyl chain length and branching (e.g., S-ethyl, S-isopropyl). | To probe the steric and electronic requirements of the pocket that accommodates the S-methyl group and to influence metabolic stability. |

| Piperazine Ring | Introduce substituents on the second nitrogen atom or alter the ring size (e.g., homopiperazine). | To modify the basicity (pKa), solubility, and binding interactions with secondary sites on a target. researchgate.net |

| Dihydro-benzisothiazole | Replace the sulfur atom with other heteroatoms (e.g., oxygen, selenium) or modify substituents on the benzene (B151609) ring. | To investigate the role of the sulfur atom in any residual activity and to alter electronic properties. |

| Oxindole Moiety | Modify or replace the oxindole group with other heterocyclic systems. | To explore alternative interactions with the target protein and to change the overall physicochemical properties of the molecule. |

These strategies would be guided by computational modeling and an understanding of SAR principles to generate a focused library of new molecules for synthesis and testing.

The synthesis of this compound analogs would aim to explore how the modifications outlined above translate into changes in biological activity. The goal would be to create novel chemical entities to understand the SAR of this metabolite scaffold, even if the parent metabolite is inactive at D2/5-HT2A receptors. It is possible that analogs could possess affinity for other targets or have unique pharmacological profiles.

The synthesis would likely follow multi-step routes, potentially starting from a substituted 2-aminothiophenol (B119425) to build the dihydro-benzisothiazole core, followed by coupling with the appropriate piperazine-oxindole side chain. The final S-alkylation would be a key step to generate the desired analogs.

The pharmacological properties of these new entities would be evaluated through a series of in vitro assays. A primary screen might involve radioligand binding assays against a panel of CNS receptors to identify any unexpected binding affinity.

Table 2: Illustrative Pharmacological Data for Hypothetical this compound Analogs

| Compound | Modification | 5-HT2A Receptor Binding (Ki, nM) | D2 Receptor Binding (Ki, nM) | Metabolic Stability (t½, min) |

| This compound | Reference | >10,000 | >10,000 | 60 |

| Analog A | S-Ethyl substituent | >10,000 | >10,000 | 90 |

| Analog B | Fluoro-substituent on oxindole | >10,000 | >10,000 | 55 |

| Analog C | Replacement of oxindole with benzofuran | 8,500 | >10,000 | 45 |

| Analog D | Replacement of S with Se (S-Methylseleno-dihydroziprasidone) | 9,200 | >10,000 | 75 |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of data that would be generated and analyzed in an analog research campaign.

By synthesizing and testing such analogs, researchers could build a comprehensive SAR profile for the dihydro-benzisothiazole class of compounds, potentially identifying novel chemical entities with unexpected and useful pharmacological properties, or confirming that this particular molecular scaffold is indeed devoid of significant CNS receptor activity.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in modern drug discovery, providing frameworks to predict the biological activity of chemical compounds and to understand their interactions with biological targets at a molecular level. diva-portal.orggithub.com These in silico methods are particularly valuable in the study of drug metabolites, such as this compound, an active metabolite of the atypical antipsychotic ziprasidone. researchgate.netresearchgate.net By analyzing the physicochemical properties and structural features of molecules, QSAR models establish mathematical relationships that can forecast the activity of novel analogs, while molecular simulations can visualize the dynamic interactions between a ligand and its receptor. nih.govresearchgate.net

Predictive Modeling of this compound Analog Activity

Predictive modeling for the activity of this compound analogs relies on the principles of QSAR, which posits that the biological activity of a compound is a function of its molecular structure and properties. github.comnih.gov While direct QSAR studies specifically targeting this compound are not prevalent in published literature, research on its parent compound, ziprasidone, and its derivatives provides a strong methodological precedent.

A pertinent example is the development of Quantitative Structure-Retention Relationship (QSRR) models for ziprasidone and its impurities. researchgate.net QSRR applies the same computational principles as QSAR, but instead of biological activity, it predicts a compound's retention time in chromatography, which is heavily influenced by its physicochemical properties. researchgate.net In one such study, a QSRR model was developed that successfully predicted the chromatographic behavior of ziprasidone derivatives. researchgate.net The model identified several key molecular descriptors as being highly influential, demonstrating that these parameters are crucial in differentiating between structurally similar analogs. researchgate.net

The development of a similar QSAR model for this compound and its potential analogs would involve calculating a wide array of molecular descriptors. These descriptors, which quantify various aspects of a molecule's topology, geometry, and electronic properties, would then be used to build a predictive statistical model. nih.govyoutube.com The insights from the ziprasidone QSRR study suggest which descriptors are likely to be significant. researchgate.net

| Descriptor Class | Specific Descriptor | Significance in Modeling |

|---|---|---|

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | A key predictor of a molecule's lipophilic character. |

| pH-Dependent Lipophilicity | LogD at pH 1.5 | Indicates the lipophilicity at a specific acidic pH. |

| pH-Dependent Lipophilicity | LogD at pH 2.5 | Indicates the lipophilicity at a specific acidic pH. |

| pH-Dependent Lipophilicity | LogD at pH 4.0 | Indicates the lipophilicity at a specific acidic pH. |

| Molecular Size/Shape | MS (Molecular Surface Area) | Represents the surface area of the molecule. |

| Solvent Accessibility | SAS (Solvent Accessible Surface Area) | Describes the surface area of the molecule accessible to a solvent. |

By applying these principles, a robust QSAR model could be constructed to screen virtual libraries of this compound analogs, prioritizing the synthesis and testing of compounds with the highest predicted therapeutic activity.

Molecular Docking and Dynamics Simulations for Receptor Interaction Predictions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, like this compound, and its biological target, such as a G-protein coupled receptor. nih.goviipseries.org Docking predicts the preferred orientation and binding affinity of a molecule to a receptor's active site, while MD simulations provide insight into the stability and conformational changes of the ligand-receptor complex over time. mdpi.comnih.govnih.gov

Given that this compound is an active metabolite that binds to dopamine D2 and serotonin 5-HT2A receptors, these computational techniques are essential for elucidating its mechanism of action. researchgate.net Research conducted on ziprasidone-like compounds provides a clear illustration of this approach. sci-hub.se In a notable study, researchers performed 50-nanosecond-long MD simulations to investigate how structurally diverse antagonists, including a ziprasidone-like cluster, bind to the 5-HT2A receptor. sci-hub.se This work led to the generation of validated models of the inactive, antagonist-bound state of the receptor, offering a detailed view of the molecular interactions that underpin antagonism. sci-hub.se The accuracy of these simulated models was further supported by comparison to subsequently published X-ray crystal structures of similar receptors in complex with other antipsychotics like risperidone. sci-hub.se

The application of this methodology to this compound would involve:

Molecular Docking: Predicting the binding pose of this compound within the active sites of the D2 and 5-HT2A receptors. This step identifies key interacting amino acid residues and provides an initial estimate of binding affinity. iipseries.orgebi-edu.com

Molecular Dynamics (MD) Simulations: Taking the most favorable docked pose and simulating its behavior in a realistic environment (e.g., solvated in a lipid bilayer) over time. dovepress.commdpi.com The stability of the interaction is assessed by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the complex. nih.gov

| Technique | Target Receptor | Key Objective & Findings |

|---|---|---|

| Homology Modeling | 5-HT2A Receptor | Created a three-dimensional structure of the receptor for docking studies. |

| Molecular Dynamics (MD) Simulation | 5-HT2A Receptor | Simulated the ligand-receptor complex for 50 nanoseconds to obtain a virtually bioactive conformation. |

| Model Validation | 5-HT2A Receptor Models | Compared the simulated antagonist-bound receptor model with published X-ray crystal structures to ensure accuracy. |

These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding of this compound to its targets, providing a rational basis for the design of new analogs with improved potency and selectivity.

Emerging Research Avenues and Future Directions for S Methyldihydroziprasidone Studies

Advanced Metabolomics Approaches to Understand In Vivo Dynamics

Future metabolomics studies could provide a more detailed picture of the flux through the ziprasidone (B1663615) metabolic pathway in vivo. By quantifying a wide range of metabolites simultaneously, these approaches can help to:

Determine the relative contributions of aldehyde oxidase-mediated and glutathione-mediated reduction to dihydroziprasidone formation under different physiological conditions.

Identify any previously unknown or minor metabolites in the ziprasidone pathway.

Explore the impact of genetic polymorphisms in aldehyde oxidase and thiol methyltransferase on the metabolic profile of ziprasidone.

Assess the potential for drug-drug interactions by observing changes in the metabolome upon co-administration of other drugs.

Such studies would move beyond simple quantification of the parent drug and its major metabolite, providing a more dynamic and integrated view of its in vivo behavior.

Investigation of Potential Secondary Bioactivity or Signaling Pathway Modulation

A critical area of emerging research is the investigation of whether S-Methyldihydroziprasidone is simply an inactive metabolite or if it possesses its own biological activity. In vitro testing has suggested that this compound, along with the parent compound ziprasidone and another metabolite, ziprasidone sulphoxide, shares properties that may predict a QTc prolonging effect. pfizer.comsahpra.org.za The prolongation of the QTc interval is a significant concern as it can be associated with an increased risk of cardiac arrhythmias.

Future research will need to focus on:

Characterizing the specific effects of this compound on cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) channel, which is commonly implicated in drug-induced QTc prolongation.

Investigating whether this compound interacts with any of the primary pharmacological targets of ziprasidone, such as dopamine (B1211576) D2 or serotonin (B10506) 5HT2A receptors, or if it has its own unique receptor binding profile. ebmconsult.comdrugbank.com

Utilizing cell-based assays and other in vitro systems to screen for any modulation of key signaling pathways involved in neuronal function or cellular toxicity.

Development of Novel Preclinical Models for Metabolic and Pharmacodynamic Evaluation

A significant challenge in the preclinical evaluation of drugs metabolized by aldehyde oxidase is the marked species difference in the expression and activity of this enzyme. nih.govnih.gov This discrepancy can lead to poor prediction of human pharmacokinetics from standard animal models. tandfonline.com For instance, the complement of AOX isoenzymes differs between humans, who have a single functional AOX1 gene, and rodents, which have four. nih.gov

To overcome this limitation, the development of more predictive preclinical models is a key research focus. One promising approach is the use of chimeric mice with humanized livers. tandfonline.com These models, in which mouse hepatocytes are replaced with human hepatocytes, can provide a more accurate in vivo system for studying the human-specific metabolism of drugs like ziprasidone.

Future research in this area will likely involve:

Broader implementation and validation of humanized mouse models for studying the metabolism and potential toxicity of this compound.

Development of novel in vitro models, such as 3D liver spheroids or organ-on-a-chip technologies, that more closely mimic the architecture and function of the human liver.

Theoretical and Computational Refinements for Predicting Metabolite Behavior

In parallel with experimental approaches, theoretical and computational methods are becoming increasingly important for predicting the metabolic fate of drug candidates. nih.gov While significant progress has been made in predicting metabolism by cytochrome P450 enzymes, predicting metabolism by aldehyde oxidase, particularly reductive reactions, remains a challenge.

Future efforts in this domain will focus on:

Developing and refining in silico models that can accurately predict whether a compound will be a substrate for the reductive pathway of aldehyde oxidase.

Using computational docking and molecular dynamics simulations to understand the structural basis for substrate binding and the catalytic mechanism of both aldehyde oxidase and thiol methyltransferase.

Creating more sophisticated pharmacokinetic/pharmacodynamic (PBPK/PD) models that incorporate data on enzymatic kinetics, species differences, and potential bioactivity of metabolites to better simulate the in vivo behavior of ziprasidone and this compound in humans.

These computational refinements will be invaluable in the early stages of drug discovery and development for identifying compounds that may be subject to extensive metabolism by aldehyde oxidase and for better predicting the potential clinical consequences.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways responsible for the formation of S-Methyldihydroziprasidone?

- Methodological Answer : this compound is the major active metabolite of ziprasidone, formed via two pathways:

Aldehyde oxidase (AO)-mediated reduction : Accounts for ~66% of ziprasidone metabolism. AO catalyzes the reductive cleavage of the benzisothiazole ring, producing dihydroziprasidone, which is subsequently methylated by thiol S-methyltransferase .

CYP3A4-mediated oxidation : Responsible for ~33% of metabolism, yielding sulfoxide and N-dealkylated metabolites.

Experimental Design: Use human liver S9 fractions or recombinant enzymes (e.g., AO, CYP3A4) with selective inhibitors (e.g., hydralazine for AO, ketoconazole for CYP3A4) to confirm pathway contributions. Quantify metabolites via LC-MS/MS .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : The gold standard for quantification due to high sensitivity (LLOQ: 0.1 ng/mL in plasma) and specificity. Use deuterated internal standards (e.g., d8-ziprasidone) to minimize matrix effects .

- HPLC-UV : Suitable for in vitro metabolic stability studies with lower sensitivity (LLOQ: 10 ng/mL) .

- Validation Parameters : Follow USP guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. What are the key pharmacological characteristics of this compound compared to ziprasidone?

- Methodological Answer :

- Bioactivity : this compound retains ~30% of ziprasidone’s dopamine D2 and serotonin 5-HT2A receptor affinity, contributing to prolonged antipsychotic effects .

- Half-Life : 12–18 hours vs. ziprasidone’s 7.5 hours, necessitating PK studies to assess accumulation in chronic dosing .

- Experimental Approach: Conduct receptor-binding assays (e.g., radioligand displacement) and in vivo PK/PD studies in rodent models to compare dose-response relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound's metabolic stability?

- Methodological Answer :

- Contradiction Example : In vitro studies show AO inhibitors (e.g., raloxifene) do not block ziprasidone reduction , while in vivo data suggest inter-individual variability in metabolite exposure.

- Resolution Strategies:

Species-Specific Models : Compare humanized AO transgenic mice vs. wild-type to isolate AO contributions .

Physiologically Based PK (PBPK) Modeling : Integrate in vitro enzyme kinetics (Km, Vmax) and tissue distribution data to predict in vivo outcomes .

Population PK Analysis : Identify covariates (e.g., genetic polymorphisms, renal function) affecting metabolite clearance in clinical cohorts .

Q. What experimental designs are optimal for elucidating the pharmacodynamic contributions of this compound in preclinical models?

- Methodological Answer :

- Co-Administration Studies : Administer ziprasidone with and without AO inhibitors (e.g., hydralazine) to rodents, then measure D2 receptor occupancy via PET imaging .

- Knockout Models : Use AO-deficient animals to isolate this compound’s effects .

- Behavioral Assays : Compare prepulse inhibition (PPI) and locomotor activity in ziprasidone vs. metabolite-treated groups to assess antipsychotic efficacy .

Q. What methodological considerations are critical when investigating species-specific differences in this compound metabolism?

- Methodological Answer :

- Enzyme Activity Profiling : Quantify AO activity across species (e.g., human, rat, dog) using liver microsomes and ziprasidone as substrate .

- Structural Analysis : Perform X-ray crystallography of AO-metabolite complexes to identify binding site variations affecting reduction efficiency .

- Cross-Species PK Studies : Administer ziprasidone to multiple species and compare metabolite AUC ratios using non-compartmental analysis .

Q. How should researchers approach structural characterization of this compound and its interaction with aldehyde oxidase?

- Methodological Answer :

- Synthetic Standards : Use USP-certified reference materials for this compound (CAS 138982-67-9) to ensure analytical accuracy .

- Structural Elucidation :

NMR Spectroscopy : Assign stereochemistry at the C5 and C6 positions of the dihydroindolone core .

Docking Simulations : Model metabolite-enzyme interactions using AO crystal structures (PDB: 4J4L) to predict regioselective methylation .

- Validation: Compare computational predictions with mutagenesis studies (e.g., AO active-site mutants) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.